N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide
Description
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields This compound features a cyclohexyl group, a sulfonyl group attached to a dimethoxyphenyl ring, and a methoxyphenyl group, all connected to a glycinamide backbone
Properties
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-29-19-11-7-8-17(14-19)24-23(26)16-25(18-9-5-4-6-10-18)32(27,28)20-12-13-21(30-2)22(15-20)31-3/h7-8,11-15,18H,4-6,9-10,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJMOTLLVIGUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine with appropriate reagents to form the glycinamide structure.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Dimethoxyphenylsulfonyl Group: This step involves the sulfonylation of a dimethoxyphenyl ring, followed by its attachment to the glycinamide backbone.
Addition of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted glycinamide derivatives.
Scientific Research Applications
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N2-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group and aromatic rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycinamide
- N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide
- N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)glycinamide
Uniqueness
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide is unique due to the presence of the methoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs
This detailed article provides an overview of N2-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
